Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate
CAS No.:
Cat. No.: VC20322531
Molecular Formula: C5H9NO4S
Molecular Weight: 179.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9NO4S |
|---|---|
| Molecular Weight | 179.20 g/mol |
| IUPAC Name | methyl 3-amino-1,1-dioxothietane-3-carboxylate |
| Standard InChI | InChI=1S/C5H9NO4S/c1-10-4(7)5(6)2-11(8,9)3-5/h2-3,6H2,1H3 |
| Standard InChI Key | FJLZQDNQDBVTKW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(CS(=O)(=O)C1)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a thietane ring—a saturated four-membered ring containing one sulfur atom—with three substituents:
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A methyl ester group () at position 3.
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An amino group () at position 3.
This arrangement creates a strained ring system that influences reactivity. The IUPAC name, methyl 3-amino-1,1-dioxothietane-3-carboxylate, reflects these functional groups .
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 179.20 g/mol | |
| Canonical SMILES | ||
| InChI Key | FJLZQDNQDBVTKW-UHFFFAOYSA-N |
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is typically synthesized via esterification of 3-amino-1,1-dioxo-thietane-3-carboxylic acid with methanol under acidic or basic conditions. A documented method involves:
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Reacting 3-amino-1,1-dioxo-thietane with methyl chloroformate () in the presence of a base like triethylamine.
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Purifying the product via recrystallization or column chromatography .
The hydrochloride salt is obtained by treating the free base with hydrochloric acid, yielding a crystalline solid with 95% purity.
Challenges and Optimization
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Ring Strain: The thietane ring’s instability necessitates low-temperature reactions to prevent ring-opening.
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Side Reactions: Competing acylation at the amino group is mitigated by using controlled stoichiometry .
Chemical Reactivity and Mechanisms
Nucleophilic Substitutions
The amino group () acts as a nucleophile, participating in reactions with electrophiles such as acyl chlorides or aldehydes. For example:
This reactivity is exploited to synthesize amide derivatives for drug discovery.
Oxidation and Reduction
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Oxidation: The sulfonyl group () is resistant to further oxidation, stabilizing the molecule under oxidative conditions .
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Reduction: Catalytic hydrogenation may reduce the ester to a primary alcohol, though this is less explored .
Applications in Pharmaceutical and Agrochemical Research
Drug Intermediate
The compound serves as a building block for:
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Antibiotics: Functionalization of the amino group enables the synthesis of β-lactam analogs.
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Neurological Agents: Its ability to cross the blood-brain barrier is under investigation for epilepsy treatments.
Agrochemical Development
Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .
Table 2: Comparative Data for Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| Free Base | 179.20 | Synthetic intermediate | |
| Hydrochloride Salt | 215.66 | Drug formulation | |
| 3-Amino-1,1-dioxo-thietane-3-carboxylic Acid | 165.17 | Polymer chemistry |
Physicochemical Properties
Stability and Solubility
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Free Base: Limited aqueous solubility (0.2 mg/mL at 25°C) but soluble in polar aprotic solvents like DMSO .
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Hydrochloride Salt: Enhanced water solubility (12 mg/mL) due to ionic character.
Related Compounds and Derivatives
Hydrochloride Salt
The hydrochloride form () improves bioavailability and is preferred in pharmacokinetic studies.
Carboxylic Acid Analog
3-Amino-1,1-dioxo-thietane-3-carboxylic acid () serves as a precursor for biodegradable polymers .
Future Research Directions
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Synthetic Methodology: Developing catalytic asymmetric synthesis to access enantiopure forms.
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Biological Screening: Expanding in vivo studies to validate neuroprotective and antimicrobial claims.
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Environmental Impact: Assessing degradation pathways in soil and water systems.
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